molecular formula C21H32O4 B6176293 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid CAS No. 2680543-12-6

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid

Cat. No. B6176293
CAS RN: 2680543-12-6
M. Wt: 348.5
InChI Key:
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Description

5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid, also known as 5-Hexadecyn-1-yloxyfuran-2-carboxylic acid, is an organic compound belonging to the furan family of compounds. It is a white crystalline solid with a molecular weight of 326.37 g/mol and a melting point of 114-115 °C. 5-Hexadecyn-1-yloxyfuran-2-carboxylic acid is used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Scientific Research Applications

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid has been used in various scientific research applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of cyclic peptides, which are used as drugs to treat various diseases. In addition, 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid has been used in the synthesis of polymers, which are used in the production of medical devices and biodegradable plastics.

Mechanism of Action

The mechanism of action of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid is not well understood. However, it is believed that the compound acts as an acid catalyst, which helps to facilitate the formation of new bonds between molecules. It is also believed that the compound can act as a nucleophile, which can help to promote the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid are not well understood. However, it has been shown to have antimicrobial activity against certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, the compound has been shown to have anti-inflammatory properties and has been used in the treatment of certain skin conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid in laboratory experiments include its low cost, its availability, and its ability to act as an acid catalyst. However, the compound has some limitations, such as its limited solubility in water and its sensitivity to light and heat.

Future Directions

The potential future directions of research involving 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid include further investigation of its biochemical and physiological effects, development of new applications for the compound, and the exploration of its potential use in the synthesis of other organic compounds. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of the compound, as well as to explore its potential use in the development of new pharmaceuticals and medical devices. Finally, further research could be conducted to investigate the potential of the compound as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid1-yloxyfuran-2-carboxylic acid can be synthesized via a two-step process. First, a reaction between hexadecylamine and furan-2-carboxylic acid is performed in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This reaction results in the formation of 5-hexadecyn-1-yloxyfuran-2-carboxylic acid. The second step involves a dehydration reaction in which the 5-hexadecyn-1-yloxyfuran-2-carboxylic acid is converted to 5-hexadecyn-1-yloxyfuran-2-carboxylic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid involves the conversion of a furan derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Furan-2-carboxylic acid", "Hexadec-15-yne", "Sodium hydride", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-furancarboxylic acid by reacting furan-2-carboxylic acid with bromine in the presence of sodium hydroxide.", "Step 2: Synthesis of 5-(bromohexadec-15-yn-1-yloxy)furan-2-carboxylic acid by reacting 5-bromo-2-furancarboxylic acid with hexadec-15-yne in the presence of sodium hydride.", "Step 3: Synthesis of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid by reacting 5-(bromohexadec-15-yn-1-yloxy)furan-2-carboxylic acid with sodium bicarbonate in the presence of ethyl acetate and methanol.", "Step 4: Purification of the product by washing with water and drying with diethyl ether." ] }

CAS RN

2680543-12-6

Molecular Formula

C21H32O4

Molecular Weight

348.5

Purity

95

Origin of Product

United States

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